![molecular formula C22H25N5O3S2 B1227983 2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B1227983.png)
2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide
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Overview
Description
2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide is a sulfonamide.
Scientific Research Applications
Synthesis and Characterization
- The chemical compound has been synthesized and characterized using various techniques such as NMR, IR, and elemental analysis. This synthesis process involves reactions with other compounds, leading to the formation of novel derivatives with potential applications in scientific research (Li Ying-jun, 2012).
Antimicrobial and Antifungal Activities
- Derivatives of this compound have been studied for their in vitro antibacterial and antifungal activities. These studies show significant effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi (Poonam Devi, M. Shahnaz, D. Prasad, 2022).
Antiviral and Antioxidant Properties
- Some derivatives exhibit potent antiviral activity, particularly against the hepatitis C virus. The structural components of the compound play a significant role in inhibiting the virus (B. G. Youssif, Y. A. Mohamed, M. T. Salim, F. Inagaki, C. Mukai, H. Abdu-Allah, 2016).
- Additionally, these compounds have demonstrated antioxidant activities in various assays, suggesting their potential in oxidative stress-related applications (Basavaraj S Naraboli, J. S. Biradar, 2017).
Antitumor and Anticancer Potential
- Several studies have indicated the antiproliferative and antitumor activities of these compounds. They have been evaluated against various cancer cell lines, showing promising results in inhibiting cancer cell growth (Y. Özkay, L. Yurttaş, M. Dikmen, Selin Engür, 2016).
Antibacterial and Antimicrobial Applications
- Some derivatives have shown significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This suggests their potential in combating antibiotic-resistant bacterial infections (S. Chaudhari, Pramod N. Patil, Ulhas Patil, H. Patel, J. Rajput, N. Pawar, D. Patil, 2020).
Anticonvulsant Effects
- Some synthesized derivatives containing the sulfonamide thiazole moiety have been evaluated for anticonvulsant activities, with several compounds showing protection against induced convulsions (A. A. Farag, Safaa N. Abd-Alrahman, Gihan F. Ahmed, R. Ammar, Y. Ammar, S. Abbas, 2012).
Anthelmintic Effects
- The compound has been used to synthesize derivatives with potential anthelmintic agents, showing effectiveness against earthworms in biological evaluations, which can lead to new treatments for parasitic infections (R. Sawant, D. Kawade, 2011).
properties
Product Name |
2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide |
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Molecular Formula |
C22H25N5O3S2 |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C22H25N5O3S2/c1-15-9-10-18-19(12-15)26-22(25-18)31-14-21(28)24-16-6-5-7-17(13-16)32(29,30)27-20-8-3-2-4-11-23-20/h5-7,9-10,12-13H,2-4,8,11,14H2,1H3,(H,23,27)(H,24,28)(H,25,26) |
InChI Key |
QNOSSNASSAHMEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC(=CC=C3)S(=O)(=O)NC4=NCCCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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